molecular formula C9H11BrO2S B13537991 3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid

3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid

Cat. No.: B13537991
M. Wt: 263.15 g/mol
InChI Key: HNOOIKZQTSNXDT-UHFFFAOYSA-N
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Description

3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is an organic compound that features a brominated thiophene ring attached to a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of n-butyllithium to lithiate thiophene, followed by bromination with a suitable brominating agent . The resulting bromothiophene can then be coupled with a dimethylpropanoic acid derivative under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Grignard Reagents: Used for nucleophilic substitution reactions.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

    n-Butyllithium: Used for lithiation of thiophene.

Major Products:

    Substituted Thiophenes: Formed through substitution reactions.

    Biphenyl Derivatives: Resulting from coupling reactions.

Scientific Research Applications

3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid depends on its specific application. In chemical reactions, the bromine atom on the thiophene ring can act as a leaving group, facilitating nucleophilic substitution or coupling reactions. The dimethylpropanoic acid moiety can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Uniqueness: 3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is unique due to the presence of both the brominated thiophene ring and the dimethylpropanoic acid moiety, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

3-(3-bromothiophen-2-yl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C9H11BrO2S/c1-9(2,8(11)12)5-7-6(10)3-4-13-7/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

HNOOIKZQTSNXDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CS1)Br)C(=O)O

Origin of Product

United States

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